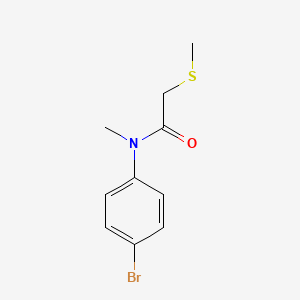
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is an organic compound with the molecular formula C10H12BrNOS It is characterized by the presence of a bromophenyl group, a methyl group, and a methylsulfanyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with methyl 2-(methylsulfanyl)acetate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the bromophenyl group to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products:
- Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
- Reduction of the bromophenyl group results in the corresponding phenyl derivative.
- Substitution reactions produce various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows for modifications that can enhance its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Pharmaceuticals: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Additionally, the methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
N-(4-Bromophenyl)acetamide: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.
N-(4-Bromophenyl)-N-methylacetamide: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
N-(4-Chlorophenyl)-N-methyl-2-(methylsulfanyl)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
919348-90-6 |
|---|---|
Fórmula molecular |
C10H12BrNOS |
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-methyl-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(10(13)7-14-2)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Clave InChI |
XTDQZSMVABFDAB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Br)C(=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


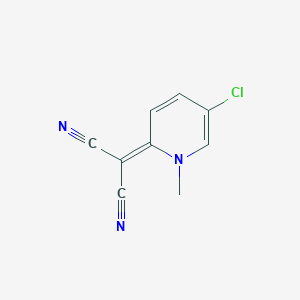
![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)
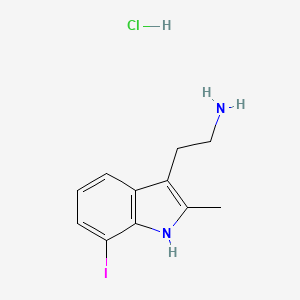
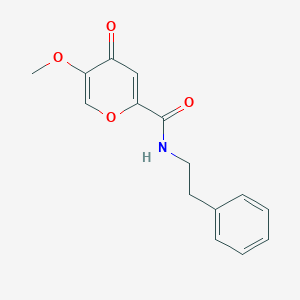
![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
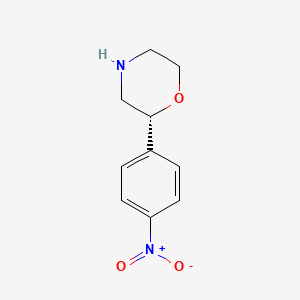
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
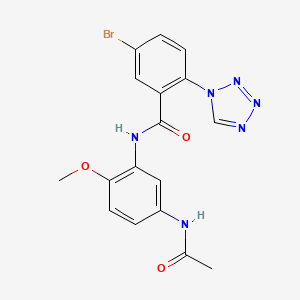
![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
